molecular formula C17H16N2O3S2 B2707303 Ethyl 6-methyl-2-(2-methylbenzamido)thieno[2,3-d]thiazole-5-carboxylate CAS No. 681156-41-2

Ethyl 6-methyl-2-(2-methylbenzamido)thieno[2,3-d]thiazole-5-carboxylate

Cat. No.: B2707303
CAS No.: 681156-41-2
M. Wt: 360.45
InChI Key: XIWGLSQMZJLFMY-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-2-(2-methylbenzamido)thieno[2,3-d]thiazole-5-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-d]thiazole core substituted with a 6-methyl group, an ethyl carboxylate at position 5, and a 2-methylbenzamido moiety at position 2. The thieno[2,3-d]thiazole scaffold combines a thiophene ring fused to a thiazole, conferring rigidity and aromaticity, which may enhance stability and influence electronic properties. This structural complexity suggests applications in medicinal chemistry, particularly as a precursor for bioactive molecules, though specific biological data for this compound remain uncharacterized in the available literature .

Properties

IUPAC Name

ethyl 6-methyl-2-[(2-methylbenzoyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-4-22-16(21)13-10(3)12-15(23-13)19-17(24-12)18-14(20)11-8-6-5-7-9(11)2/h5-8H,4H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWGLSQMZJLFMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(S2)NC(=O)C3=CC=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methyl-2-(2-methylbenzamido)thieno[2,3-d]thiazole-5-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]thiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-d]thiazole ring.

    Introduction of the 2-Methylbenzamido Group: This step involves the acylation of the thieno[2,3-d]thiazole intermediate with 2-methylbenzoyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-2-(2-methylbenzamido)thieno[2,3-d]thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

Ethyl 6-methyl-2-(2-methylbenzamido)thieno[2,3-d]thiazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Studies: The compound is used to investigate the biological pathways and mechanisms of thiazole derivatives.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 6-methyl-2-(2-methylbenzamido)thieno[2,3-d]thiazole-5-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The thiazole ring is known to interact with nucleophilic sites in proteins, potentially inhibiting enzyme activity or altering signal transduction pathways.

Comparison with Similar Compounds

Thieno[2,3-d]thiazole Derivatives

  • Ethyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate (CAS 837407-87-1): This analog replaces the 2-methylbenzamido group with a primary amino group. The amino substituent enhances nucleophilicity, making it a reactive precursor for further derivatization (e.g., acylations or condensations).
  • Ethyl thieno[2,3-d]thiazole-5-carboxylate: Lacking both the 6-methyl and 2-substituents, this simpler derivative demonstrates challenges in decarboxylation due to high volatility, as saponification attempts failed to yield the parent acid. This highlights the stabilizing role of additional substituents (e.g., 6-methyl) in the target compound .

Thieno[2,3-d]pyrimidine Derivatives

  • The isoxazole-methoxy group introduces additional sites for π-π interactions, which could enhance binding affinity in biological systems. Such modifications are often explored in anticancer research, as seen in cytotoxicity studies against A549, HCT116, and MCF-7 cell lines .
  • Ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate (CAS 2243515-59-3): The epoxide (oxiran) substituent confers electrophilic reactivity, enabling ring-opening reactions absent in the target compound. This derivative’s molecular weight (278.33 g/mol) and lipophilicity differ significantly due to the oxiran group, impacting bioavailability .

Substituent Effects on Physicochemical Properties

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Thieno[2,3-d]thiazole 6-methyl, 2-(2-methylbenzamido), ethyl ester ~335.4* High rigidity, potential H-bonding capacity
Ethyl 2-amino-6-methylthieno[2,3-d]thiazole-5-carboxylate Thieno[2,3-d]thiazole 6-methyl, 2-amino, ethyl ester 254.32 Reactive amino group, lower steric hindrance
6-Methyl-4-[(3-phenyl-isoxazol-5-yl-)methoxy]-thieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine 6-methyl, isoxazole-methoxy ~349.4* Enhanced π-π interactions, cytotoxic potential

*Calculated based on molecular formulas.

Biological Activity

Ethyl 6-methyl-2-(2-methylbenzamido)thieno[2,3-d]thiazole-5-carboxylate is a synthetic compound belonging to the thieno[2,3-d]thiazole class, which has garnered attention for its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to present a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The compound features a thieno[2,3-d]thiazole core, which is known for its diverse biological activities. The presence of an ethyl carboxylate group and a benzamide moiety contributes to its pharmacological profile. Its chemical structure can be represented as follows:

C15H16N2O2S2\text{C}_{15}\text{H}_{16}\text{N}_{2}\text{O}_{2}\text{S}_{2}

Anticancer Activity

Several studies have indicated that thieno[2,3-d]thiazole derivatives exhibit significant anticancer properties. This compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance, in vitro assays demonstrated that this compound effectively reduced the viability of various cancer cell lines, including breast and prostate cancer cells. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis
PC-3 (Prostate Cancer)15.0Cell cycle arrest
A549 (Lung Cancer)20.0Inhibition of proliferation

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of thieno[2,3-d]thiazole compounds. This compound demonstrated notable activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in disease processes. For example, it has shown promise as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical in DNA synthesis and repair. This inhibition could be leveraged in cancer therapy as well as in treating other proliferative disorders.

Case Studies

  • In Vivo Efficacy : A recent study investigated the efficacy of this compound in mouse models of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups.
    • Results : Tumor volume decreased by approximately 50% after four weeks of treatment.
  • Combination Therapy : Another study explored the effects of combining this compound with standard chemotherapy agents like doxorubicin. The combination resulted in enhanced anticancer effects and reduced side effects compared to doxorubicin alone.

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